N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloronaphthalene-1-carboxamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloronaphthalene-1-carboxamide is a complex organic compound that features a benzothiazole moiety fused with a naphthalene ring
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloronaphthalene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of a benzothiazole derivative, often through the cyclization of 2-aminothiophenol with an appropriate aldehyde or acid chloride.
Purification: The final product is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloronaphthalene-1-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloronaphthalene-1-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Biological Studies: It is used in studies related to enzyme inhibition, particularly targeting enzymes involved in cancer and inflammatory diseases.
Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloronaphthalene-1-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Pathway Modulation: It modulates signaling pathways involved in cell proliferation and apoptosis, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloronaphthalene-1-carboxamide can be compared with other benzothiazole derivatives:
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: This compound also features a benzothiazole moiety but differs in its substitution pattern and biological activity.
N’-(1,3-benzothiazol-2-yl)-arylamides: These derivatives exhibit antibacterial properties and are synthesized using similar coupling reactions.
Benzothiazole-based Anti-tubercular Compounds: These compounds share structural similarities but differ in their specific targets and mechanisms of action.
Properties
Molecular Formula |
C24H15ClN2OS |
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Molecular Weight |
414.9 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloronaphthalene-1-carboxamide |
InChI |
InChI=1S/C24H15ClN2OS/c25-20-11-5-8-17-18(20)9-4-10-19(17)23(28)26-16-7-3-6-15(14-16)24-27-21-12-1-2-13-22(21)29-24/h1-14H,(H,26,28) |
InChI Key |
SDCZPBDEHTZYCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=CC5=C4C=CC=C5Cl |
Origin of Product |
United States |
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